molecular formula C14H10BrNO6S B13866060 2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde

2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde

Cat. No.: B13866060
M. Wt: 400.20 g/mol
InChI Key: YLYSMQOCSYCDKX-UHFFFAOYSA-N
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Description

2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde is a complex organic compound with significant interest in various fields of scientific research. This compound features a bromine atom, a methylsulfonyl group, and a nitrophenoxy group attached to a benzaldehyde core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

    Oxidation: 2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzoic acid.

    Reduction: 2-Bromo-6-(3-(methylsulfonyl)-4-aminophenoxy)benzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug development. Its unique structure allows for modifications that can lead to the discovery of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials. Its functional groups make it suitable for creating polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-(methylsulfonyl)benzaldehyde: Lacks the nitrophenoxy group, making it less reactive in certain chemical reactions.

    2-Bromo-6-(4-nitrophenoxy)benzaldehyde: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.

    2-Bromo-6-(3-(methylsulfonyl)phenoxy)benzaldehyde: Lacks the nitro group, which may reduce its potential biological activity.

Uniqueness

2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde is unique due to the presence of both the nitrophenoxy and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H10BrNO6S

Molecular Weight

400.20 g/mol

IUPAC Name

2-bromo-6-(3-methylsulfonyl-4-nitrophenoxy)benzaldehyde

InChI

InChI=1S/C14H10BrNO6S/c1-23(20,21)14-7-9(5-6-12(14)16(18)19)22-13-4-2-3-11(15)10(13)8-17/h2-8H,1H3

InChI Key

YLYSMQOCSYCDKX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)OC2=C(C(=CC=C2)Br)C=O)[N+](=O)[O-]

Origin of Product

United States

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